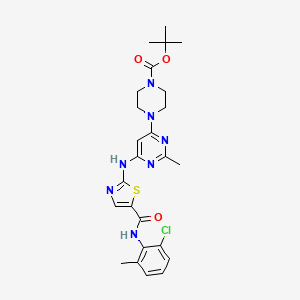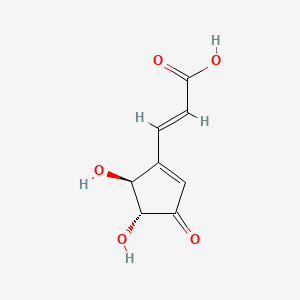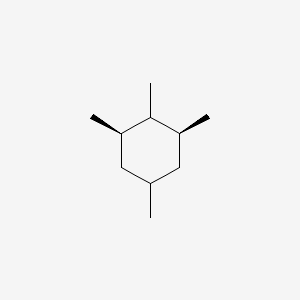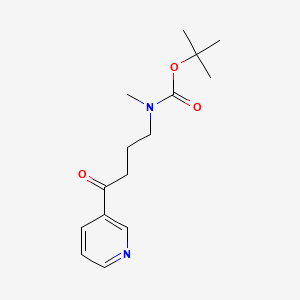
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone (NBMAPB) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in many different types of experiments, ranging from biochemical and physiological studies to the synthesis of new compounds. NBMAPB has been used in the synthesis of a variety of new compounds and has been studied for its potential applications in drug design.
科学的研究の応用
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has been used in a variety of scientific research applications, including drug design, biochemical and physiological studies, and the synthesis of new compounds. It has been used as a starting material for the synthesis of new compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a tool to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
作用機序
The mechanism of action of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have a variety of effects on the body, depending on the specific application.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone are not fully understood. However, it is believed that the compound has a variety of effects on the body, depending on the specific application. For example, it has been shown to have a neuroprotective effect in animal models of neurological diseases, such as Alzheimer’s disease. It has also been shown to have an anti-inflammatory effect in animal models of inflammation.
実験室実験の利点と制限
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used as a starting material for the synthesis of other compounds. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a potentially toxic compound and should be handled with caution.
将来の方向性
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has a wide range of potential applications in scientific research. The compound could be used as a starting material for the synthesis of new compounds, such as inhibitors of the enzyme acetylcholinesterase. It could also be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, it could be used in the development of new drugs for the treatment of neurological diseases, such as Alzheimer’s disease, and for the treatment of inflammation. Finally, it could be used to study the effects of environmental toxins on the body.
合成法
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone can be synthesized from the reaction of 4-methylamino-1-butanone (MAB) and 3-pyridylboronic acid (PBA). The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium-on-carbon (Pd/C) catalyst. The reaction is carried out at a temperature of 110°C for a period of 24 hours. The reaction yields N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone as the main product, along with a small amount of byproducts.
特性
IUPAC Name |
tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWVKRWOMLJKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675720 |
Source


|
| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone | |
CAS RN |
1159977-15-7 |
Source


|
| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


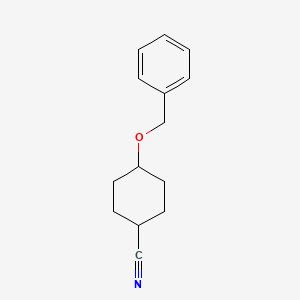
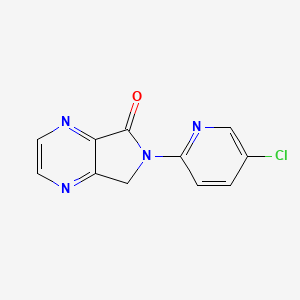
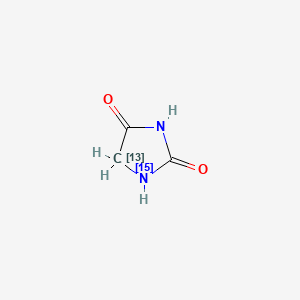

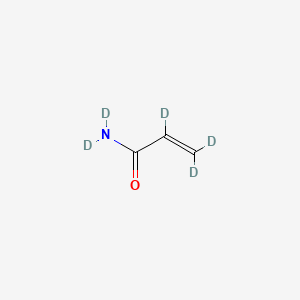

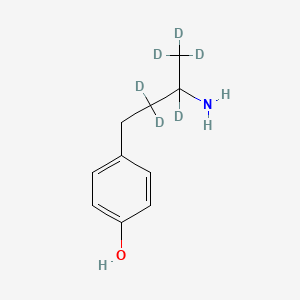
![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
